(1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid
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Overview
Description
(1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Diels-Alder reaction to form the bicyclic core, followed by functional group modifications to introduce the acetic acid moiety. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
(1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a drug precursor.
Industry: It is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of (1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways involved can vary, but they often include key signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic acids and their derivatives, such as:
- Bicyclo(3.1.1)heptane-2-carboxylic acid
- 6,6-Dimethylbicyclo(3.1.1)heptane-2-methanol
- Bicyclo(3.1.1)heptane-2,6-dione
Uniqueness
What sets (1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
54631-12-8 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-[(1R,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]acetic acid |
InChI |
InChI=1S/C11H18O2/c1-11(2)8-4-3-7(5-10(12)13)9(11)6-8/h7-9H,3-6H2,1-2H3,(H,12,13)/t7-,8+,9-/m1/s1 |
InChI Key |
GEVYGCFPYCDBEW-HRDYMLBCSA-N |
Isomeric SMILES |
CC1([C@H]2CC[C@@H]([C@H]1C2)CC(=O)O)C |
Canonical SMILES |
CC1(C2CCC(C1C2)CC(=O)O)C |
Origin of Product |
United States |
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